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Introduction
MOPAC (Molecular Orbital PACkage) is a widely used semi-empirical quantum chemistry

program for studying molecular structures, properties, and reactions.[1][2][3][4][5][6] Its

computational efficiency makes it particularly suitable for large molecules, making it a valuable

tool in drug development and molecular modeling.[7] This document provides a detailed guide

on how to set up a MOPAC calculation for a new molecule, covering the input file structure,

common calculation types, and essential keywords.

MOPAC Input File Structure
A MOPAC input file is a simple text file (.mop or .dat extension) that contains all the necessary

information for the calculation.[2][8][9] The basic structure consists of three main parts:

Line 1: Keywords: This line specifies the calculation method, type of calculation, and other

options.[1][2][10] Keywords are separated by spaces.[1]

Line 2: Title/Comment: A brief description of the molecule or calculation.[2][10]

Line 3: Blank Line

Molecular Geometry: The atomic coordinates of the molecule. This can be specified in two

main formats:
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Internal Coordinates (Z-matrix): Defines the position of each atom relative to previously

defined atoms using bond lengths, bond angles, and dihedral angles.[11]

Cartesian Coordinates (XYZ): Specifies the x, y, and z coordinates for each atom.[12]

A blank line must follow the geometry definition to signify the end of the input.[11]

Experimental Protocol: Creating a MOPAC Input File
This protocol outlines the steps to create a MOPAC input file for a new molecule.

1. Prepare the Molecular Structure:

Obtain the 3D coordinates of the new molecule. This can be done using molecular building

software (e.g., Avogadro, ChemDraw) or from existing experimental data (e.g., PDB files).[5]

[13]

For proteins or other large biomolecules, it is crucial to ensure the correct protonation state

and handle any missing atoms.

2. Construct the Input File:

Open a plain text editor.

Line 1 (Keywords):

Select a semi-empirical method (e.g., PM7, AM1, PM3). PM7 is the latest and generally

most accurate method for most calculations.[6][14]

Specify the calculation type (e.g., 1SCF for a single-point energy calculation, or no specific

keyword for a default geometry optimization).[10][15]

Add any other relevant keywords (see Table 2 for common examples). For instance,

PRECISE can be used to tighten convergence criteria.[10]

Line 2 (Title):
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Enter a descriptive title for your calculation, for example, "Geometry optimization of

[Molecule Name]".[7]

Line 3:

Leave this line blank.

Molecular Geometry:

Paste the molecular coordinates in either Z-matrix or Cartesian format.

For Cartesian coordinates, each line should contain the element symbol followed by its x,

y, and z coordinates.

For a Z-matrix, the format for each atom includes the element symbol, the index of the

atom it is bonded to, the bond length, the index of the atom forming the bond angle, the

bond angle, the index of the atom forming the dihedral angle, and the dihedral angle. A

flag (1 or 0) is used to indicate whether a parameter should be optimized.[2]

3. Save the Input File:

Save the file with a descriptive name and a .mop or .dat extension (e.g., molecule_opt.mop).

[2]

MOPAC Calculation Workflow
The following diagram illustrates the general workflow for performing a MOPAC calculation.
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General workflow for a MOPAC calculation.

Key MOPAC Calculation Types
The logical relationship between different MOPAC calculation types is depicted in the diagram

below. A single point calculation is the most basic, while more complex calculations like

geometry optimizations and reaction path analyses build upon it.
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Logical relationship between MOPAC calculation types.

Data Presentation: Key MOPAC Keywords and
Methods
For easy reference, the following tables summarize essential semi-empirical methods, common

keywords, and spin multiplicity specifications.

Table 1: Common Semi-Empirical Methods in MOPAC
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Method Description

PM7

The most recent and generally the most

accurate method for a wide range of systems.[6]

[14]

PM6
A predecessor to PM7, still widely used and

accurate for many organic molecules.[6][16]

AM1
Austin Model 1, a popular and well-established

method.[2][16]

PM3
Parameterization Method 3, another widely used

semi-empirical method.[2][16]

MNDO

Modified Neglect of Diatomic Overlap, an earlier

method that is the default if no other is specified.

[2][17]

Table 2: Common MOPAC Keywords
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Keyword Function

1SCF
Performs a single SCF calculation and then

stops.[18]

BONDS Prints the final bond order matrix.[2][18]

CHARGE=n
Specifies the total charge of the system (e.g.,

CHARGE=1 for a cation).[2][18]

C.I.
Requests a configuration interaction calculation,

useful for excited states.[2]

DIPOLE
Requests the calculation of the dipole moment.

[2]

DRC
Performs a dynamic reaction coordinate

calculation.[2][18]

EF
Uses the Eigenvector Following algorithm for

geometry optimization.[10][15]

FORCE
Performs a force calculation to determine

vibrational frequencies.[2][15]

GEO-OK
Overrides some safety checks on the input

geometry.[12]

PRECISE
Tightens the convergence criteria for

optimizations.[10]

SYMMETRY
Imposes symmetry constraints during geometry

optimization.[11]

TS
Invokes a transition state optimization routine.

[12][18]

UHF

Specifies an unrestricted Hartree-Fock

calculation, necessary for systems with unpaired

electrons.[18]

VECTORS
Prints the final eigenvectors (molecular orbitals).

[2]
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XYZ
Forces the use of Cartesian coordinates for all

geometric operations.[12]

Table 3: Spin Multiplicity Keywords

Keyword
Number of Unpaired
Electrons

Example System

SINGLET 0 Most stable organic molecules

DOUBLET 1 Radicals

TRIPLET 2 Biradicals, some excited states

QUARTET 3 -

QUINTET 4 -

SEXTET 5 -

Experimental Protocol: Geometry Optimization of a
New Molecule
This protocol provides a step-by-step guide for performing a geometry optimization, a common

and fundamental MOPAC calculation.

1. Create the Input File:

Follow the "Creating a MOPAC Input File" protocol.

In the keyword line (Line 1), include the desired semi-empirical method (e.g., PM7).

Geometry optimization is the default calculation type, so no specific keyword is needed

unless a different optimization algorithm is desired (e.g., EF).[10][11]

It is good practice to include PRECISE to ensure a well-converged geometry.

Specify the charge and spin multiplicity if the molecule is not a neutral singlet. For open-shell

systems, the UHF keyword is required.[18]
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Example Input for Formaldehyde (C₂v Symmetry):

2. Run the MOPAC Calculation:

Execute the MOPAC program from the command line, providing the input file as an

argument. The exact command may vary depending on your system installation.[8]

3. Analyze the Output:

MOPAC will generate an output file (e.g., your_input_file.out).

Open the output file in a text editor.

Search for "FINAL HEAT OF FORMATION" to find the calculated heat of formation for the

optimized geometry.

The final optimized geometry will be provided in both internal and Cartesian coordinates.

Check for the successful completion of the job by looking for messages indicating a normal

termination.

Conclusion
Setting up a MOPAC calculation for a new molecule is a straightforward process that involves

creating a structured input file with appropriate keywords and molecular geometry. By following

the protocols and utilizing the information provided in this guide, researchers can effectively

employ MOPAC for a wide range of computational chemistry tasks in drug discovery and

development. For more advanced calculations or specific troubleshooting, consulting the official

MOPAC manual is recommended.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://nova.disfarm.unimi.it/manual/pdf/Mopac7.pdf
https://server.ccl.net/cca/documents/dyoung/topics-orig/mopac.html
https://ntrl.ntis.gov/NTRL/dashboard/searchResults/titleDetail/ADA172484.xhtml
https://ntrl.ntis.gov/NTRL/dashboard/searchResults/titleDetail/ADA172484.xhtml
http://openmopac.net/manual/
https://www-jmg.ch.cam.ac.uk/cil/SGTL/mopac.html
https://openmopac.github.io/
https://www.ba.ic.cnr.it/softwareic/expo/geometry-optimization/
http://openmopac.net/manual/Running_a_simple_job.html
https://www.gsp.com/cgi-bin/man.cgi?section=3&topic=Mopac
https://www.cup.uni-muenchen.de/ch/compchem/energy/MOPAC_input.html
https://www.cup.uni-muenchen.de/ch/compchem/energy/MOPAC_sym.html
https://bpb-us-e1.wpmucdn.com/blogs.cornell.edu/dist/1/3053/files/2019/10/MOPAC.pdf
https://m.youtube.com/watch?v=vzlma_S9aU4
https://www.scm.com/doc/MOPAC/Input.html
http://openmopac.net/manual/allkeys.html
https://www.ddl.unimi.it/manual/pages/gl_mopac.htm
https://www.scribd.com/document/515964845/beginmopc
https://katakago.sakura.ne.jp/cc/wm/mop6-keywords.pdf
https://www.benchchem.com/product/b1609853#how-to-set-up-a-mopac-calculation-for-a-new-molecule
https://www.benchchem.com/product/b1609853#how-to-set-up-a-mopac-calculation-for-a-new-molecule
https://www.benchchem.com/product/b1609853#how-to-set-up-a-mopac-calculation-for-a-new-molecule
https://www.benchchem.com/product/b1609853#how-to-set-up-a-mopac-calculation-for-a-new-molecule
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1609853?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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